molecular formula C10H11ClN2 B1428713 2-chloro-6-isopropyl-1H-benzo[d]imidazole CAS No. 1374771-55-7

2-chloro-6-isopropyl-1H-benzo[d]imidazole

Cat. No. B1428713
CAS RN: 1374771-55-7
M. Wt: 194.66 g/mol
InChI Key: ZGBUQNOMHIEGSZ-UHFFFAOYSA-N
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Description

2-chloro-6-isopropyl-1H-benzo[d]imidazole is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The synthesis of imidazole derivatives has been a topic of interest due to their wide range of applications .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The synthesis of substituted imidazoles has seen recent advances, with an emphasis placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .

Scientific Research Applications

Antibacterial Agents

Imidazole derivatives have been widely studied for their antibacterial properties. The presence of the imidazole ring can contribute to the inhibition of bacterial growth. For instance, compounds like metronidazole are known for their bactericidal effects . The chloro and isopropyl groups in 2-chloro-6-isopropyl-1H-benzo[d]imidazole could potentially enhance these properties, making it a candidate for developing new antibacterial drugs.

Antifungal Applications

Similar to their antibacterial use, imidazole derivatives can also serve as antifungal agents. They can disrupt the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased membrane permeability and cell death . The specific substitution pattern of 2-chloro-6-isopropyl-1H-benzo[d]imidazole might offer unique interactions with fungal enzymes or pathways.

Antitumor Activity

Imidazole rings are found in many compounds with antitumor activity. They can interfere with the replication of cancer cells or inhibit enzymes critical for tumor growth. The structural features of 2-chloro-6-isopropyl-1H-benzo[d]imidazole could be explored for targeted therapies against specific types of cancer .

Anti-inflammatory Properties

The imidazole core is present in various anti-inflammatory drugs. It can modulate the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX). Research into 2-chloro-6-isopropyl-1H-benzo[d]imidazole could uncover new mechanisms of action or more effective COX inhibitors .

Antiviral Agents

Imidazole derivatives like enviroxime have shown antiviral activities. They can act on different stages of the viral life cycle, from entry to replication. The unique structure of 2-chloro-6-isopropyl-1H-benzo[d]imidazole may provide novel ways to combat viral infections, possibly by targeting virus-specific proteins or pathways .

Chemotherapeutic Research

Imidazole-containing compounds such as dacarbazine are used in chemotherapy for conditions like Hodgkin’s disease. The electron-rich nature of the imidazole ring can interact with DNA or other cellular components, leading to cell death. Investigating 2-chloro-6-isopropyl-1H-benzo[d]imidazole in this context could lead to the development of new chemotherapeutic agents .

Safety and Hazards

Imidazole compounds can cause skin irritation, serious eye damage, and may be harmful if swallowed . They may also be suspected of damaging fertility or the unborn child .

Future Directions

The future of imidazole derivatives lies in their potential for the development of new drugs . Their broad range of chemical and biological properties makes them an important synthon in drug development . The recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the ongoing interest in this field .

Mechanism of Action

Target of Action

The primary target of the compound 2-chloro-6-isopropyl-1H-benzo[d]imidazole is the PqsR receptor . PqsR is a critical element for a fully functional pqs system, which regulates the transcription of AI biosynthetic genes as well as those that code for numerous virulence factors .

Mode of Action

2-chloro-6-isopropyl-1H-benzo[d]imidazole interacts with its target, the PqsR receptor, by binding to it. This binding induces conformational changes in the receptor, leading to a positive feedback loop through the transcriptional activation of the pqsABCDE operon . This interaction results in changes at the molecular level, affecting the function of the receptor and the downstream processes it controls.

Biochemical Pathways

The action of 2-chloro-6-isopropyl-1H-benzo[d]imidazole affects the pqs system, a biochemical pathway in Pseudomonas aeruginosa . This system relies on 2-alkyl-4(1H)-quinolone derived compounds (AQs). The biosynthesis of AQs, including the signal molecules 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and 2-heptyl-4-hydroxyquinoline (HHQ), depends on a group of enzymes (PqsA, PqsBC, PqsD, PqsE, PqsH) and the starting substrates, anthraniloyl-CoA and malonyl-CoA .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

The result of the action of 2-chloro-6-isopropyl-1H-benzo[d]imidazole is the inhibition of the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations . This inhibition affects the transcription of AI biosynthetic genes and those that code for numerous virulence factors .

properties

IUPAC Name

2-chloro-6-propan-2-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c1-6(2)7-3-4-8-9(5-7)13-10(11)12-8/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBUQNOMHIEGSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-isopropyl-1H-benzo[d]imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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